molecular formula C17H34O6 B1581539 Butyl 4,4-bis(tert-butyldioxy)valerate CAS No. 995-33-5

Butyl 4,4-bis(tert-butyldioxy)valerate

Cat. No. B1581539
CAS RN: 995-33-5
M. Wt: 334.4 g/mol
InChI Key: BXIQXYOPGBXIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.

Scientific Research Applications

1. Organic Light-Emitting Diodes

The bis(carbazolyl) analogues of bis(diarylamino) mixed-valence radical cations, including compounds related to Butyl 4,4-bis(tert-butyldioxy)valerate, have been studied for their potential use in organic light-emitting diodes (OLEDs). This research demonstrates the significance of these compounds in the development of OLED technologies (Kaafarani et al., 2016).

2. Polyimides and Polymer Properties

Studies have shown that tert-butyl substitutes, similar to those in Butyl 4,4-bis(tert-butyldioxy)valerate, significantly influence the properties of fluorinated polyimides. These substitutes improve solubility and thermal properties of the polymers, making them suitable for various industrial applications (Lu et al., 2013).

3. Antioxidant Applications

Compounds similar to Butyl 4,4-bis(tert-butyldioxy)valerate, such as bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, have been identified as potent inhibitors and antioxidants. These compounds are used in various industries, including food, rubber, and plastics, for their stabilizing properties (Sokolove et al., 1986).

4. Electrochemical Properties and Surface Reactions

Research has been conducted on the reaction of aryl radicals with surfaces, including compounds with tert-butyl groups similar to Butyl 4,4-bis(tert-butyldioxy)valerate. These studies are crucial in understanding the electrochemical properties and surface interactions of such compounds (Combellas et al., 2009).

5. Pharmaceutical Applications

In pharmaceutical research, tert-butylmethylphosphino groups, structurally related to Butyl 4,4-bis(tert-butyldioxy)valerate, have been used in the synthesis of chiral pharmaceutical ingredients. These compounds are crucial in the development of asymmetric hydrogenation processes for functionalized alkenes (Imamoto et al., 2012).

properties

CAS RN

995-33-5

Product Name

Butyl 4,4-bis(tert-butyldioxy)valerate

Molecular Formula

C17H34O6

Molecular Weight

334.4 g/mol

IUPAC Name

butyl 4,4-bis(tert-butylperoxy)pentanoate

InChI

InChI=1S/C17H34O6/c1-9-10-13-19-14(18)11-12-17(8,22-20-15(2,3)4)23-21-16(5,6)7/h9-13H2,1-8H3

InChI Key

BXIQXYOPGBXIEM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C

Canonical SMILES

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C

Other CAS RN

995-33-5

physical_description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.
Liquid

Pictograms

Flammable; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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